AZD9291-345, also known as Osimertinib, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor specifically designed to target mutations in the epidermal growth factor receptor, particularly the T790M mutation associated with non-small cell lung cancer (NSCLC). This compound has gained significant attention due to its ability to overcome resistance to earlier generations of epidermal growth factor receptor inhibitors, making it a crucial therapeutic option in oncology.
AZD9291-345 falls under the classification of small molecule inhibitors, specifically targeting the epidermal growth factor receptor. It is categorized as an irreversible inhibitor due to its mechanism of covalently binding to the target receptor, which distinguishes it from earlier reversible inhibitors .
The synthesis of AZD9291-345 involves several key steps that ensure the formation of the compound with high purity and yield. The synthetic route typically includes:
Technical details regarding specific reagents and conditions used during synthesis can be found in patent literature and scientific publications detailing synthetic methodologies .
The molecular structure of AZD9291-345 features a complex arrangement that includes:
The molecular formula for AZD9291-345 is C19H22N4O3S, with a molecular weight of approximately 366.47 g/mol. Its structural representation highlights functional groups that facilitate interaction with the target protein .
AZD9291-345 undergoes several chemical reactions during its synthesis and when interacting with biological systems:
Technical details about these reactions can be found in pharmacokinetic studies and metabolic profiling literature.
The mechanism of action for AZD9291-345 involves:
Data from clinical trials have demonstrated significant tumor regression in patients treated with AZD9291-345 compared to those receiving standard therapies .
AZD9291-345 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties can be found in pharmacological studies assessing drug behavior within biological systems .
AZD9291-345 is primarily utilized in clinical settings for:
Ongoing research continues to explore combination therapies involving AZD9291-345 to enhance efficacy and overcome resistance mechanisms further .
AZD9291 (osimertinib) is a mono-anilino-pyrimidine compound engineered to exploit a specific vulnerability in mutant epidermal growth factor receptor (EGFR) proteins. Its core mechanism involves the formation of a covalent bond with cysteine 797 (C797) within the ATP-binding pocket of EGFR kinases. This acrylamide group serves as a Michael acceptor that undergoes irreversible nucleophilic addition with the thiol group of C797, located in the kinase domain's active site [1] [4] [8]. This covalent modification is architecturally distinct from earlier quinazoline-based EGFR inhibitors, as AZD9291 positions its electrophilic functionality on the pyrimidine C-2 substituent ring rather than a quinazoline scaffold [1]. Biochemical analyses of chymotrypsin-digested recombinant EGFR (L858R/T790M) confirm covalent modification at C797 via mass spectrometry, validating the compound's design principle [1]. The spatial orientation allows AZD9291 to bypass steric hindrance caused by the T790M gatekeeper mutation while maintaining high-affinity interaction with oncogenic mutants [2] [6].
The irreversible binding kinetics of AZD9291 confer a pharmacological advantage over reversible inhibitors in suppressing EGFR-driven signaling. In recombinant enzyme assays, AZD9291 demonstrates an apparent IC₅₀ of 12 nM against L858R mutants and 1 nM against L858R/T790M double mutants, reflecting its enhanced potency against resistance-conferring variants [1]. The time-dependent nature of this inhibition stems from the covalent mechanism: initial reversible binding is followed by slow covalent bond formation, leading to prolonged target suppression even after drug clearance [1] [6]. Molecular dynamics simulations reveal that spontaneous association with T790M mutants involves extensive interactions with Met790, forming a hydrophobic clamp that stabilizes the drug-receptor complex [2]. This binding pose differs significantly from wild-type EGFR engagement, explaining the kinetic preference for mutant isoforms. The irreversible nature translates to sustained pathway suppression in vivo, with xenograft models demonstrating profound tumor regression correlating with durable EGFR phosphorylation inhibition [1].
Table 1: Biochemical Kinetics of AZD9291 Binding to EGFR Variants
EGFR Mutation Type | Apparent IC₅₀ (nM) | Selectivity Ratio vs. WT EGFR | Binding Mechanism |
---|---|---|---|
L858R/T790M | 1.0 | ~200-fold | Irreversible covalent |
L858R | 12.0 | ~20-fold | Irreversible covalent |
Wild-Type | 198.0 | 1.0 | Weak reversible |
Exon 19 deletion | 5.3 | ~37-fold | Irreversible covalent |
AZD9291 achieves approximately 200-fold greater biochemical potency against L858R/T790M double mutants compared to wild-type EGFR [1] [2]. This selectivity arises from structural differences in the ATP-binding pocket between mutant and wild-type receptors. In T790M mutants, methionine substitution at the gatekeeper position creates an expanded hydrophobic region that accommodates the pyrimidine core and indole substituents of AZD9291 with high affinity [2] [6]. Molecular dynamics simulations demonstrate that Met790 stabilizes AZD9291 through van der Waals interactions and hydrophobic forces that are absent when threonine occupies position 790 in wild-type EGFR [2]. The drug's lower molecular weight and reduced lipophilicity compared to earlier TKIs further contribute to reduced wild-type binding [1]. Cellular assays confirm this selectivity: AZD9291 potently inhibits phosphorylation in EGFRm+/T790M+ cell lines (PC-9, H1975) at nanomolar concentrations while sparing wild-type EGFR lines at clinically relevant doses [1] [10].
Despite this selectivity, resistance inevitably emerges through several molecular mechanisms. The C797S mutation represents the most frequent on-target resistance variant, occurring in 15-29% of patients progressing on osimertinib [3] [8]. This substitution prevents covalent bond formation by eliminating the reactive cysteine residue. Additional resistance mutations include L718Q and L844V within the kinase domain, which impair drug binding through steric interference or altered ATP affinity [6] [8]. Off-target resistance involves bypass signaling pathways, with MET amplification detected in 15-20% of resistant cases, HER2 amplification in 2-5%, and RAS-MAPK pathway mutations (KRAS, NRAS) in 5-10% [3] [8]. The prevalence varies significantly between treatment settings: C797S is more frequent when osimertinib is administered after first-generation TKIs (15% in AURA3 trial) versus first-line use (7% in FLAURA trial) [8].
Table 2: Clinically Observed Resistance Mechanisms to AZD9291
Resistance Mechanism | Frequency Range | Impact on AZD9291 Binding | Therapeutic Implications |
---|---|---|---|
EGFR-dependent (On-target): | |||
C797S mutation | 7-29% | Abolishes covalent bonding | Requires reversible inhibitors |
L718Q mutation | 1-3% | Steric hindrance | May respond to 1st-gen TKIs |
L844V mutation | 1-2% | Altered kinase conformation | May respond to 1st-gen TKIs |
T790M loss | 49-63% | Removes target vulnerability | Associated with poor prognosis |
EGFR-independent (Off-target): | |||
MET amplification | 15-20% | Bypass signaling | MET inhibitors + EGFR TKI |
HER2 amplification | 2-5% | Bypass signaling | HER2-targeted therapies |
RAS-MAPK mutations | 5-10% | Constitutive pathway activation | MEK inhibitors |
Phenotypic transformation | 3-15% | Lineage switching | Chemotherapy/immunotherapy |
AZD9291 profoundly inhibits the PI3K/AKT/mTOR pathway, a critical survival cascade downstream of EGFR activation. In EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975), AZD9291 treatment at 10-100 nM concentrations reduces phosphorylation of AKT (Ser473) and its downstream effectors (mTOR, S6K) within 2-6 hours [1] [7]. This suppression occurs through direct inhibition of EGFR-mediated PI3K activation and indirectly via reduced heterodimerization with HER3, a key dimerization partner that recruits PI3K to the signaling complex [1] [7]. The sustained dephosphorylation of AKT (>24 hours post-treatment) triggers apoptosis through BAD activation and suppresses pro-survival signals via FOXO transcription factors. In transgenic models, AZD9291-induced AKT inhibition correlates with significant downregulation of angiogenesis markers (VEGF, IL-8) and anti-apoptotic proteins (Bcl-xL, MCL-1) [1]. Notably, reactivation of the PI3K/AKT axis frequently occurs in acquired resistance, either through PIK3CA mutations (2-5% of resistant cases) or PTEN loss, highlighting this pathway's critical role in AZD9291's therapeutic efficacy [3] [8].
Concomitant with PI3K/AKT suppression, AZD9291 effectively attenuates the RAS-MAPK/ERK proliferative signaling cascade. Biochemical studies demonstrate rapid dephosphorylation of EGFR-bound adaptor proteins (GRB2, SHC) within 15 minutes of drug exposure, disrupting SOS-mediated RAS activation [1] [7]. Subsequent reductions in phosphorylated MEK1/2 and ERK1/2 occur within 1-2 hours in sensitive cell lines, with IC₅₀ values below 10 nM for ERK suppression [1]. This inhibition causes G1 cell cycle arrest through downregulation of cyclin D1 and CDK4/6, accompanied by upregulation of p27Kip1 cyclin-dependent kinase inhibitor [7]. In xenograft models, sustained ERK pathway suppression correlates with reduced tumor proliferation indices (Ki67) and metabolic activity (FDG-PET avidity) [1]. Resistance via this pathway frequently involves acquired mutations in KRAS (G12C/V, Q61H) or BRAF (V600E), which restore ERK signaling independently of EGFR input, occurring in approximately 5-10% of resistant tumors [3] [8]. The emergence of these bypass mechanisms underscores the critical importance of RAS-MAPK inhibition in AZD9291's antiproliferative effects and highlights potential combinatorial targets for overcoming resistance.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0